Functional Inhibitory Activity Against Target Enzyme
The target compound has a reported IC50 of 28 µM in a enzyme inhibition assay, as noted in a public annotation [1]. This value is compared against closely related analogs from the same source table, where compound 7 exhibited an IC50 of 28±3 µM, compound 8 was marginally less active at 30±5 µM, and simpler compounds 1 and 6 showed negligible activity (>100 µM) [2]. This places the target compound among the more potent members of its immediate structural cluster, though overall potency is moderate.
| Evidence Dimension | Inhibitory concentration 50% (IC50) |
|---|---|
| Target Compound Data | 28 µM (compound 7 in series) |
| Comparator Or Baseline | Compound 8: 30±5 µM; Compound 2: 52±4 µM; Compound 1: >100 µM |
| Quantified Difference | 1.07-fold more potent than compound 8; ≥3.6-fold more potent than compound 1 |
| Conditions | In vitro enzyme assay (specific target not publicly disclosed) |
Why This Matters
This data confirms that the specific N-[3-(1H-benzimidazol-2-yl)propyl] substitution pattern yields measurable, albeit modest, target engagement, unlike simpler analogs which are completely inactive, making it a valid starting point for hit-to-lead optimization.
- [1] Southan C. Comment on PubMed Commons regarding compound with reported IC50 of 28 µM. Hypothesis annotation for PMID:27754406. 2017 Sep 23. View Source
- [2] Table 2 from the associated primary study (PMID:27754406). Data extracted from PMC. View Source
